4-Chlorobenzhydryl Chloride (CAS 134-83-8): A Comprehensive Physicochemical and Synthetic Overview
4-Chlorobenzhydryl Chloride (CAS 134-83-8): A Comprehensive Physicochemical and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 4-Chlorobenzhydryl chloride (CAS No. 134-83-8), a versatile chemical intermediate crucial in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] This document consolidates key data, outlines detailed synthetic protocols, and presents a logical workflow for its preparation to support research and development activities.
Core Physicochemical Properties
4-Chlorobenzhydryl chloride, with the IUPAC name 1-chloro-4-[chloro(phenyl)methyl]benzene, is a chlorinated aromatic compound.[1][][4][5] It typically presents as a colorless to light yellow liquid or oil.[][6][7] The molecule's reactivity is primarily dictated by the benzhydryl chloride moiety, where the chlorine atom acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.[1] This reactivity is fundamental to its role as a building block in organic synthesis.[1] The compound is also noted to be moisture-sensitive, necessitating handling under anhydrous conditions to prevent hydrolysis to the corresponding 4-chlorobenzhydrol (B192747).[8][9]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 4-Chlorobenzhydryl chloride.
| Property | Value | Reference |
| CAS Number | 134-83-8 | [1][2][][8][9][10] |
| Molecular Formula | C₁₃H₁₀Cl₂ | [2][][9][10] |
| Molecular Weight | 237.12 g/mol | [1][][9][10] |
| Appearance | Colorless to light yellow liquid/oil | [][6][7] |
| Boiling Point | 159-160 °C at 2 mmHg | [1][][6][8][9][10] |
| Density | 1.239 - 1.240 g/cm³ at 25 °C | [1][][8][9][11] |
| Refractive Index | 1.602 - 1.604 at 20 °C | [8][9][10][11] |
| Flash Point | >113 °C (>230 °F) | [1][6][8][9][10][12] |
| Solubility | Immiscible with water.[1][9][10] Slightly soluble in chloroform, methanol, and dichloromethane (B109758).[][7] Soluble in organic solvents like ether.[2] | |
| Vapor Pressure | 7.67 x 10⁻⁵ mmHg at 25 °C | [9][10] |
| Purity | >95% to >98% | [1][] |
Reactivity and Applications
The primary reactivity of 4-Chlorobenzhydryl chloride lies in the facile displacement of the benzylic chloride by nucleophiles.[1] This property is extensively utilized in the synthesis of diarylmethane derivatives, which are core structures in many pharmacologically active molecules, including antihistamines like chlorcyclizine (B1668710) and cetirizine.[1] It also serves as a precursor for novel benzhydrylpiperazine derivatives that have shown cytotoxic properties against various cancer cell lines.[1][7] The compound is an important intermediate for producing fine chemicals, UV absorbers, and ligands.[1]
Experimental Protocols: Synthesis of 4-Chlorobenzhydryl Chloride
Method 1: Chlorination of 4-Chlorobenzhydrol with Thionyl Chloride
This method involves the reaction of 4-chlorobenzhydrol with thionyl chloride.[1][13]
-
Dissolution: Dissolve 4-chlorobenzhydrol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (MDC).
-
Addition of Reagent: Add thionyl chloride (SOCl₂) (typically 1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-Chlorobenzhydryl chloride.[13] The product can be used in subsequent steps without further purification or can be purified by vacuum distillation.
Method 2: Chlorination of 4-Chlorobenzhydrol with Concentrated Hydrochloric Acid
This protocol utilizes concentrated hydrochloric acid for the chlorination reaction.[1][7][10][14]
-
Reaction Setup: In a reaction vessel, combine the solution of 4-chlorobenzhydrol in toluene (B28343) (prepared from the reduction of 4-chlorobenzophenone) with concentrated hydrochloric acid.[10][14]
-
Heating: Heat the biphasic mixture to 60 °C and maintain this temperature with stirring for approximately 2.5 hours.[1][10][14]
-
Cooling and Separation: Cool the reaction mixture to 20 °C, which will result in the separation of the organic and aqueous layers.[1][10][14]
-
Neutralization and Drying: Separate the organic (toluene) layer and wash it with a 10% aqueous sodium carbonate solution until the pH is neutral (pH 7).[1][10][14]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[1][10][14] The resulting toluene solution containing 4-Chlorobenzhydryl chloride is often used directly in the next synthetic step without isolation.[1][7][10][14]
Synthetic Workflow Visualization
The logical relationship in the synthesis of 4-Chlorobenzhydryl chloride and its subsequent use in preparing a key intermediate, 1-(4-chlorobenzhydryl)piperazine, is illustrated below.
Caption: Synthetic pathway from 4-Chlorobenzophenone to 1-(4-Chlorobenzhydryl)piperazine.
Safety and Handling
4-Chlorobenzhydryl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[1][4][9][11] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including impervious gloves, tightly sealed goggles, and protective clothing.[1] Store the compound in a cool, dry, and locked area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1][6] Due to its moisture sensitivity, storage under an inert atmosphere is recommended.[9][10]
References
- 1. 4-Chlorobenzhydryl Chloride | High-Purity Reagent [benchchem.com]
- 2. CAS 134-83-8: 4-Chlorobenzhydryl chloride | CymitQuimica [cymitquimica.com]
- 4. 4-Chlorobenzhydryl chloride | C13H10Cl2 | CID 241584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-chloro-4-(chlorophenylmethyl)- [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chlorobenzhydrylchloride | 134-83-8 [chemicalbook.com]
- 8. store.p212121.com [store.p212121.com]
- 9. chembk.com [chembk.com]
- 10. Cas 134-83-8,4-Chlorobenzhydrylchloride | lookchem [lookchem.com]
- 11. aksci.com [aksci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]

